(4-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
Description
The compound “(4-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone” is a heterocyclic molecule featuring a dithioloquinoline core fused with a thioxo group and substituted with a 4-fluorophenyl moiety via a methanone bridge. Its structure includes critical functional groups:
- 8-Methoxy group: Enhances solubility and modulates electronic properties.
- 4,4-Dimethyl substituents: Improve steric stability and influence conformational flexibility.
This compound belongs to a class of dithioloquinoline derivatives studied for their roles as protein kinase inhibitors, with structural modifications targeting selectivity and potency .
Properties
Molecular Formula |
C20H16FNO2S3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(4-fluorophenyl)-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C20H16FNO2S3/c1-20(2)17-16(19(25)27-26-17)14-10-13(24-3)8-9-15(14)22(20)18(23)11-4-6-12(21)7-5-11/h4-10H,1-3H3 |
InChI Key |
XVJJAQJZWSQPCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)F)C=CC(=C3)OC)C(=S)SS2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the dithioloquinoline core, followed by the introduction of the fluorophenyl and methoxy groups. Common reagents used in these reactions include fluorobenzene, methoxybenzene, and various sulfur-containing compounds. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase efficiency and reduce costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The fluorophenyl and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Research indicates that compounds with similar structural motifs exhibit significant biological activities. The following sections detail specific activities related to this compound.
Anticancer Activity
Quinoline derivatives are well-known for their anticancer properties. Studies have shown that the compound demonstrates activity against various protein kinases involved in cancer progression.
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| (4-fluorophenyl)(...) | JAK3 | 0.36 |
| (4-fluorophenyl)(...) | NPM1-ALK | 0.54 |
The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific enzymes or receptors critical in cell signaling pathways related to cancer and inflammation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. For instance, studies have indicated that quinoline derivatives can exhibit significant inhibition against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa.
In vitro tests revealed that several synthesized compounds showed excellent inhibition against these microorganisms, with minimum inhibitory concentration (MIC) values indicating potential as future antimicrobial agents.
Therapeutic Potential in Metabolic Disorders
Beyond its anticancer and antimicrobial properties, the compound may also have applications in treating metabolic disorders. Similar compounds have been investigated for their ability to inhibit enzymes related to metabolic syndromes such as type 2 diabetes and obesity. The inhibition of specific enzymes can ameliorate conditions like insulin resistance and hypertension.
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer efficacy of this compound through the National Cancer Institute's Developmental Therapeutics Program. The compound exhibited significant antimitotic activity against tested human tumor cells, with mean growth inhibition values indicating a promising therapeutic profile.
Case Study 2: Antimicrobial Screening
Another research project focused on synthesizing derivatives of quinoline compounds for antimicrobial screening. The results showed that certain derivatives of the compound had potent activity against both bacterial and fungal strains, suggesting its utility in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Structural Differences and Similarities
The compound’s closest analogues differ primarily in the substituents attached to the methanone bridge or the dithioloquinoline core:
*Estimated based on structural similarity to and .
Physicochemical Properties
- Density and Boiling Point: The chlorophenoxy analogue () has a predicted density of 1.49 g/cm³ and boiling point of 713.2°C. The fluorophenyl variant likely exhibits similar density but slightly lower boiling point due to reduced molecular weight.
- Acidity (pKa): The chlorophenoxy derivative’s pKa is -0.63 (), suggesting high acidity. The fluorophenyl group may slightly raise pKa due to reduced electron-withdrawing effects compared to chlorine.
Biological Activity
The compound (4-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone , with the CAS number 330180-80-8, is a novel synthetic molecule characterized by a complex structure that includes a fluorinated phenyl group and a dithioloquinoline core. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C20H16FNO2S3
- Molecular Weight : 417.54 g/mol
- IUPAC Name : this compound
The structure features multiple functional groups that may contribute to its biological activity. The presence of the fluorine atom is particularly notable as it can influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:
-
Anticancer Activity :
- Preliminary studies suggest that derivatives of this compound may possess significant anticancer properties. For instance, compounds containing similar structural motifs have shown potential in inhibiting cancer cell proliferation in various models including breast cancer (MCF-7) and prostate cancer cell lines .
- A study evaluated the cytotoxic effects of related compounds against MCF-7 cells and indicated a moderate to high level of cytotoxicity with IC50 values ranging from 10 to 30 µM.
-
Enzyme Inhibition :
- The compound may act as an inhibitor of key enzymes involved in inflammatory pathways. For example, derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response .
- In vitro evaluations have demonstrated dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Antioxidant Properties :
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
